molecular formula C21H17N3O3S B2755910 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide CAS No. 896343-42-3

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide

Cat. No. B2755910
CAS RN: 896343-42-3
M. Wt: 391.45
InChI Key: RNQSQDKZDKJTJB-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are important heterocyclic compounds due to their wide range of applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates .


Molecular Structure Analysis

The structure of benzimidazole derivatives is often established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives often involve nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR .

Scientific Research Applications

Kinase Inhibition

The compound has garnered interest as a potential multi-kinase inhibitor . Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By inhibiting specific kinases, this compound may interfere with aberrant signaling cascades, leading to therapeutic benefits. Further research is needed to identify specific kinases targeted by this compound and its efficacy in preclinical and clinical settings .

Anticancer Properties

Given its kinase inhibition potential, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide could be explored as an anticancer agent . It may selectively target cancer cells, impair their growth, and induce apoptosis. Researchers should investigate its activity against different cancer types and assess its safety profile .

Anti-inflammatory Effects

Inflammation contributes to various diseases, including autoimmune disorders. This compound might exhibit anti-inflammatory properties by modulating inflammatory pathways. Investigating its impact on cytokine production, immune cell activation, and tissue inflammation could provide valuable insights .

Neuroprotection

Considering its structural features, this compound might have implications for neuroprotection . Researchers could explore its effects on neuronal survival, synaptic plasticity, and neurodegenerative diseases. Animal models and in vitro studies are essential for assessing its potential in this field .

Antiviral Activity

The compound’s benzimidazole moiety suggests possible antiviral activity . Researchers could investigate its effects against specific viruses, such as RNA or DNA viruses. Understanding its mechanism of action and safety profile is crucial for antiviral drug development .

Cardiovascular Applications

Given the importance of kinases in cardiovascular health, this compound might have applications in cardiovascular diseases . It could potentially modulate vascular tone, platelet aggregation, or cardiac remodeling. Preclinical studies are necessary to validate its cardiovascular effects .

Metabolic Disorders

Exploring the compound’s impact on metabolic pathways could reveal its potential in managing metabolic disorders . Researchers could investigate its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity .

Chemical Biology and Drug Design

Finally, this compound serves as an interesting candidate for chemical biology studies. Researchers can use it as a tool to understand kinase function, develop structure-activity relationships, and design novel kinase inhibitors. Its unique scaffold may inspire the synthesis of derivatives with improved properties .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and functional groups. They have been found to display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Future Directions

The future directions in the research of benzimidazole derivatives could involve the development of new synthetic methodologies, exploration of their biological activities, and their potential applications in drug discovery .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQSQDKZDKJTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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